molecular formula C14H12O5S2 B12880774 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan CAS No. 87964-64-5

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan

Katalognummer: B12880774
CAS-Nummer: 87964-64-5
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: RAZXDKNAPRPUCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of two methylsulfonyl groups attached to the 2 and 8 positions of the dibenzofuran structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan typically involves the sulfonation of dibenzofuran. One common method is to react dibenzofuran with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated dibenzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of sulfonyl groups can enhance its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzofuran: The parent compound without the sulfonyl groups.

    2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound with diphenylphosphoryl groups instead of methylsulfonyl groups.

    Dibenzothiophene: A sulfur analog of dibenzofuran.

Uniqueness

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan is unique due to the presence of methylsulfonyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

87964-64-5

Molekularformel

C14H12O5S2

Molekulargewicht

324.4 g/mol

IUPAC-Name

2,8-bis(methylsulfonyl)dibenzofuran

InChI

InChI=1S/C14H12O5S2/c1-20(15,16)9-3-5-13-11(7-9)12-8-10(21(2,17)18)4-6-14(12)19-13/h3-8H,1-2H3

InChI-Schlüssel

RAZXDKNAPRPUCT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.